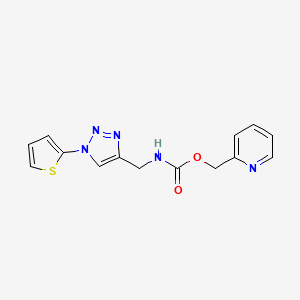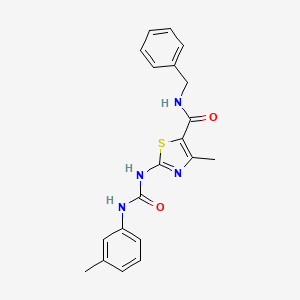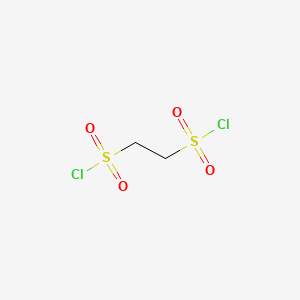![molecular formula C21H20N4O3S B2624289 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797245-03-4](/img/structure/B2624289.png)
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that features prominently in the realm of organic chemistry. It is characterized by a unique blend of structural units, including a cyclopropyl group, a pyrazole ring, and a benzoxazole moiety. The intricate arrangement of these functionalities imbues the compound with a distinct set of physicochemical properties, making it a subject of interest across various research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. The process starts with the preparation of the intermediates:
Synthesis of the Pyrazole Intermediate: : This involves the cyclization of appropriate hydrazines with 1,3-diketones under acidic conditions.
Formation of the Benzoxazole Unit: : This is achieved via the condensation of o-aminophenols with carboxylic acids or their derivatives, employing dehydrating agents like phosphorus oxychloride or polyphosphoric acid.
Coupling Reaction: : The final step involves the coupling of the synthesized intermediates using linkers such as 2-bromoethylamine under basic conditions, often catalyzed by palladium or copper catalysts.
Industrial Production Methods
Industrial synthesis may utilize continuous flow techniques to enhance efficiency and scalability. The use of microreactors ensures precise control over reaction parameters, leading to higher yields and purities. Green chemistry principles, including solvent recycling and energy-efficient methodologies, are also increasingly integrated into the production processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide undergoes various chemical transformations:
Oxidation: : Oxidative conditions, employing reagents like potassium permanganate or chromium trioxide, can modify the pyrazole or thiophene moieties.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogenation catalysts can reduce specific functional groups within the compound.
Substitution: : Nucleophilic substitution reactions can occur at electrophilic sites, facilitated by bases like sodium hydride or organometallic reagents.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution Reagents: : Sodium hydride, organolithium reagents.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: : As a ligand in metal-catalyzed reactions, aiding in the synthesis of complex molecules.
Biology: : Investigation of its interactions with various biological targets, potentially serving as a tool in biochemical assays.
Medicine: : Exploration of its pharmacological properties, including potential roles in modulating enzyme activity or receptor binding.
Industry: : Use in material sciences, particularly in the development of organic electronic materials or as a precursor for specialized polymers.
Mecanismo De Acción
The compound's mechanism of action is intricate and involves several molecular interactions:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: : The specific pathways depend on the biological system but could involve signal transduction pathways, enzymatic catalysis, or gene expression modulation.
Comparación Con Compuestos Similares
Comparing N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide to similar compounds:
N-(2-(5-cyclopropyl-3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : Similar structure but with a furan ring instead of thiophene, potentially altering its electronic properties and reactivity.
N-(2-(5-cyclopropyl-3-(pyridyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : The pyridine ring introduces different nitrogen positioning, influencing its basicity and interactions with biological targets.
N-(2-(5-cyclopropyl-3-(phenyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : A phenyl ring imparts different steric and electronic characteristics compared to the thiophene ring.
The unique combination of the pyrazole, thiophene, and benzoxazole units in the original compound imparts distinct properties that are leveraged in various applications.
Voilà, a thorough exploration of your compound!
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-20(13-24-16-4-1-2-5-18(16)28-21(24)27)22-9-10-25-17(14-7-8-14)12-15(23-25)19-6-3-11-29-19/h1-6,11-12,14H,7-10,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHLZRJZHSLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2624212.png)


![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide](/img/structure/B2624219.png)
![4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2624220.png)

![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2624224.png)


![(3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2624229.png)
